molecular formula C7H9N3O2 B13005266 (S)-2-Amino-3-(pyridazin-3-yl)propanoic acid

(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid

Cat. No.: B13005266
M. Wt: 167.17 g/mol
InChI Key: BGMINVIHGGTWEC-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid is a compound that belongs to the class of amino acids, which are the building blocks of proteins. This compound features a pyridazine ring, a six-membered heterocyclic structure containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(pyridazin-3-yl)propanoic acid typically involves the incorporation of the pyridazine ring into the amino acid structure. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyridazine ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyridazine derivatives with modified functional groups, which can exhibit different pharmacological activities .

Scientific Research Applications

(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and receptors.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including antimicrobial and anticancer treatments.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(pyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridazine ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its binding to biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid is unique due to its combination of an amino acid structure with a pyridazine ring. This combination allows it to exhibit both the properties of amino acids and the diverse pharmacological activities of pyridazine derivatives .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(2S)-2-amino-3-pyridazin-3-ylpropanoic acid

InChI

InChI=1S/C7H9N3O2/c8-6(7(11)12)4-5-2-1-3-9-10-5/h1-3,6H,4,8H2,(H,11,12)/t6-/m0/s1

InChI Key

BGMINVIHGGTWEC-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NN=C1)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=NN=C1)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.